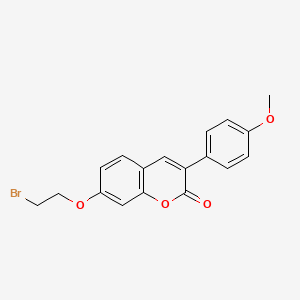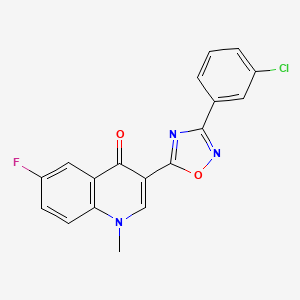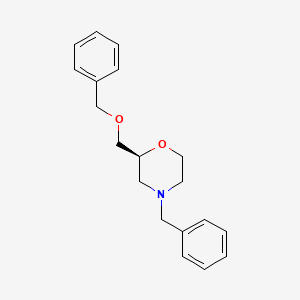
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound features a morpholine ring substituted with benzyl and benzyloxy groups, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with benzyl bromide and benzyloxy methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler morpholine derivative.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzyl alcohols or ketones.
Reduction: De-benzylated morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, which lacks the benzyl and benzyloxy groups.
4-benzylmorpholine: A simpler derivative with only a benzyl group attached to the morpholine ring.
2-(benzyloxy)methylmorpholine: Another derivative with only the benzyloxy group attached.
Uniqueness
(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is unique due to its specific substitution pattern and chiral nature, which can influence its chemical reactivity and biological activity. The presence of both benzyl and benzyloxy groups can enhance its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
(2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOMOUSMWDPKQ-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
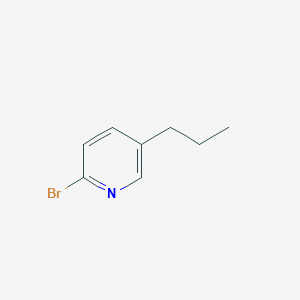
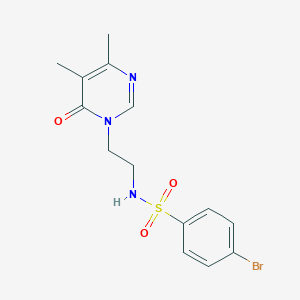
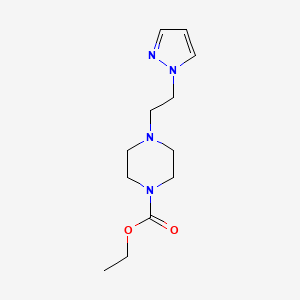
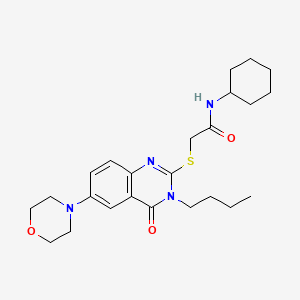
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)
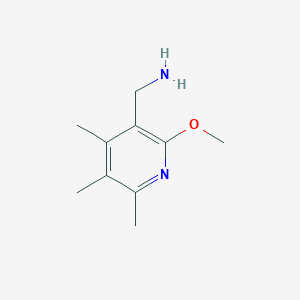
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
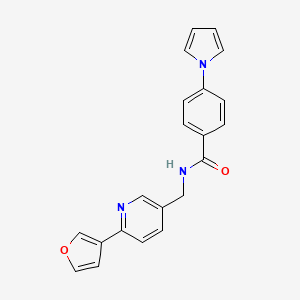
![3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B2678091.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2678094.png)

![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
